3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the imidazo[2,1-f]purine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the hydroxypropyl group: This step may involve alkylation reactions using 3-chloropropanol or similar reagents.
Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or amines.
Substitution: The methoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield 3-(3-oxopropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
Scientific Research Applications
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition or activation of enzymes: Affecting metabolic pathways.
Binding to receptors: Modulating cellular signaling pathways.
Interaction with DNA or RNA: Influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(3-hydroxypropyl)-8-phenyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the methoxy group on the phenyl ring.
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Has only one methyl group on the imidazo[2,1-f]purine core.
Uniqueness
The presence of both the hydroxypropyl and methoxyphenyl groups, along with the dimethyl substitution on the imidazo[2,1-f]purine core, makes 3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Biological Activity
3-(3-hydroxypropyl)-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is C20H25N5O4 with a molecular weight of approximately 417.8 g/mol. The presence of hydroxypropyl and methoxyphenyl groups is significant in modulating its interactions with biological targets.
Synthesis
The synthesis typically involves several steps:
- Preparation of the Core Structure : The imidazo[2,1-f]purine core is synthesized through cyclization reactions.
- Functionalization : The hydroxypropyl and methoxyphenyl groups are introduced using selective functionalization techniques.
- Purification : High-performance liquid chromatography (HPLC) is often employed to purify the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It has been shown to exhibit:
- Antioxidant Activity : The hydroxypropyl group may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of enzymes involved in inflammatory pathways.
Therapeutic Applications
Research indicates that this compound may have applications in treating conditions such as:
- Cancer : Its ability to inhibit cell proliferation has been noted in glioblastoma models.
- Neurological Disorders : Potential antidepressant-like effects have been observed in animal models, suggesting it may influence serotonin pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds or derivatives:
Comparative Analysis with Similar Compounds
The unique combination of functional groups in this compound distinguishes it from other similar compounds. For instance:
Compound | Key Features | Biological Activity |
---|---|---|
Compound A | Hydroxy group | Antioxidant activity |
Compound B | Methoxy group | Antidepressant effects |
This Compound | Both groups | Potential multi-target effects |
Properties
IUPAC Name |
2-(3-hydroxypropyl)-6-(3-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-12-11-23-15-16(21(2)19(27)22(17(15)26)8-5-9-25)20-18(23)24(12)13-6-4-7-14(10-13)28-3/h4,6-7,10-11,25H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMBSQKAJUKRQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)N(C3=O)CCCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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